molecular formula C18H25NO3S B2483753 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide CAS No. 1206149-75-8

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide

Cat. No.: B2483753
CAS No.: 1206149-75-8
M. Wt: 335.46
InChI Key: WLSFZUKUOLLUIB-UHFFFAOYSA-N
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Description

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Naphthalene Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.

    Alkylation: The sulfonic acid group is then alkylated with pentyloxy group using an appropriate alkylating agent.

    Amidation: The final step involves the reaction of the alkylated naphthalene sulfonic acid with isopropylamine to form the sulfonamide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the alkyl side chains.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide can be used as a building block for more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, naphthalene sulfonamides are often studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.

Medicine

Medically, compounds of this class may be investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, these compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the pentyloxy and isopropyl groups.

    6-(methoxy)-N-(propan-2-yl)naphthalene-2-sulfonamide: Similar structure but with a methoxy group instead of a pentyloxy group.

Uniqueness

The presence of the pentyloxy and isopropyl groups in 6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide may confer unique chemical properties, such as increased lipophilicity or specific binding interactions, distinguishing it from other naphthalene sulfonamides.

Properties

IUPAC Name

6-pentoxy-N-propan-2-ylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-4-5-6-11-22-17-9-7-16-13-18(10-8-15(16)12-17)23(20,21)19-14(2)3/h7-10,12-14,19H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSFZUKUOLLUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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